molecular formula C23H15F3N4O4 B2762664 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 903314-25-0

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2762664
CAS No.: 903314-25-0
M. Wt: 468.392
InChI Key: PQZKMCBJQGLXHZ-UHFFFAOYSA-N
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Description

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an indolizine core, a nitrobenzoyl group, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide apart is its indolizine core, which provides unique structural and electronic properties. This makes it particularly valuable for applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O4/c24-23(25,26)15-5-1-2-6-16(15)28-22(32)18-17-7-3-4-12-29(17)20(19(18)27)21(31)13-8-10-14(11-9-13)30(33)34/h1-12H,27H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZKMCBJQGLXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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